molecular formula C30H38N6O12S B15130127 Ac-Asp-Met-Gln-Asp-AMC

Ac-Asp-Met-Gln-Asp-AMC

Cat. No.: B15130127
M. Wt: 706.7 g/mol
InChI Key: QJFJTAOSTJMQCI-UHFFFAOYSA-N
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Description

Ac-Asp-Met-Gln-Asp-AMC, also known as N-acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartyl-7-amino-4-methylcoumarin, is a fluorogenic substrate for Caspase 3 (Apopain). Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is significant in the study of apoptosis and has implications in diseases such as Alzheimer’s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Met-Gln-Asp-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity (>95%) of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Asp-Met-Gln-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected by its fluorescence properties .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Caspase 3 enzyme and buffer solutions containing salts and stabilizers .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in various assays to measure Caspase 3 activity .

Scientific Research Applications

Ac-Asp-Met-Gln-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:

Mechanism of Action

Ac-Asp-Met-Gln-Asp-AMC exerts its effects by serving as a substrate for Caspase 3. Upon cleavage by Caspase 3, the AMC moiety is released, which can be detected by its fluorescence. This reaction provides a quantitative measure of Caspase 3 activity, allowing researchers to study the enzyme’s role in apoptosis. The molecular targets involved include the peptide bonds within the substrate that are specifically recognized and cleaved by Caspase 3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for Caspase 3, making it a valuable tool for studying this enzyme’s activity in various biological contexts. Its ability to release a highly fluorescent product upon cleavage allows for sensitive detection and quantification of Caspase 3 activity .

Properties

IUPAC Name

3-acetamido-4-[[1-[[5-amino-1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJTAOSTJMQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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